molecular formula C18H23NO6 B1424477 2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1311885-02-5

2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1424477
CAS No.: 1311885-02-5
M. Wt: 349.4 g/mol
InChI Key: WZSWXRRYVLSEFU-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C18H23NO6 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid is a derivative of the pyrrolidine class, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to explore the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-1-(3-methoxypropyl)-5-oxo-3-pyrrolidinecarboxylic acid . Its molecular formula is C18H23NO6C_{18}H_{23}NO_6 with a molecular weight of 363.38 g/mol. The structure includes a pyrrolidine ring, a benzodioxepin moiety, and a carboxylic acid functional group, which are significant for its biological activity.

Biological Activity Overview

The biological activities of this compound can be classified into several categories:

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives against multidrug-resistant pathogens. The compound has shown promising results in vitro against various Gram-positive bacteria and fungi, including strains of Staphylococcus aureus and Candida auris.

PathogenActivity ObservedReference
Staphylococcus aureusEffective against MRSA
Klebsiella pneumoniaeModerate activity
Candida aurisSignificant inhibition

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Activity

The anticancer properties of this compound have been investigated using various cancer cell lines. Notably, it has demonstrated cytotoxic effects against A549 human lung adenocarcinoma cells.

CompoundIC50 (µM)Cell LineReference
2-(3,4-dihydro...)66A549
Cisplatin20A549

In comparative studies, the compound exhibited lower toxicity towards non-cancerous cells (HSAEC-1 KT), suggesting selectivity in targeting cancer cells while sparing healthy tissues.

Case Studies

A series of case studies have been conducted to evaluate the biological efficacy of similar compounds within the pyrrolidine class. For instance:

  • Study on Antimicrobial Resistance : A study focused on the effectiveness of various pyrrolidine derivatives against drug-resistant strains found that modifications in the chemical structure significantly influenced antimicrobial potency. The presence of specific substituents correlated with enhanced activity against resistant strains .
  • Cytotoxicity Assessment : In another study assessing cytotoxicity across different cell lines, compounds similar to the target compound were tested for their ability to induce apoptosis in cancer cells while maintaining low toxicity in normal cells . This highlights the potential for developing targeted cancer therapies based on structural modifications.

Properties

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO6/c1-23-8-3-7-19-15(20)11-13(18(21)22)16(19)12-5-2-6-14-17(12)25-10-4-9-24-14/h2,5-6,13,16H,3-4,7-11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSWXRRYVLSEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(C(CC1=O)C(=O)O)C2=C3C(=CC=C2)OCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid

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